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Abstract
GW583340 dihydrochloride is a potent, orally bioavailable small molecule inhibitor targeting

the tyrosine kinase activity of both Epidermal Growth Factor Receptor (EGFR, ErbB1) and

Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2). Its dual inhibitory action positions

it as a promising candidate for cancer therapy, particularly in tumors characterized by the

overexpression or mutation of these receptors. This technical guide provides a comprehensive

overview of the preclinical data on GW583340, detailing its mechanism of action, in vitro and in

vivo efficacy, and its potential to overcome multidrug resistance. Due to the limited publicly

available data on the clinical development, pharmacokinetics, and toxicology of GW583340,

this guide also draws parallels with the structurally and mechanistically similar, clinically

approved drug, lapatinib, to infer potential clinical trajectories and challenges.

Introduction
The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1), HER2 (ErbB2), HER3

(ErbB3), and HER4 (ErbB4), plays a crucial role in regulating cell proliferation, survival, and

differentiation[1]. Dysregulation of this signaling network, particularly through the

overexpression or mutation of EGFR and HER2, is a well-established driver of tumorigenesis in

various cancers, including breast, lung, and head and neck cancers[2][3]. Consequently, the

development of targeted therapies against these receptors has been a major focus of oncology

research.
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GW583340 dihydrochloride has emerged as a potent dual inhibitor of EGFR and ErbB2,

demonstrating significant anti-cancer activity in preclinical models.[4][5][6] This guide

synthesizes the available technical data on GW583340, providing researchers and drug

development professionals with a detailed resource to inform further investigation and potential

clinical translation.

Mechanism of Action
GW583340 competitively and reversibly inhibits the ATP-binding site within the intracellular

tyrosine kinase domain of both EGFR and ErbB2. This blockade prevents receptor

autophosphorylation and the subsequent activation of downstream signaling pathways critical

for tumor cell growth and survival, such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR

pathways.

Signaling Pathway
The dual inhibition of EGFR and ErbB2 by GW583340 leads to a comprehensive blockade of

oncogenic signaling. The following diagram illustrates the key signaling cascades affected.
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Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.

In Vitro Efficacy
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GW583340 has demonstrated potent inhibitory activity against EGFR and ErbB2 kinases and

has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of GW583340 against EGFR and

ErbB2 tyrosine kinases.

Target IC50 (μM) Reference

EGFR 0.010 [4][5]

ErbB2 0.014 [4][5]

Anti-proliferative and Pro-apoptotic Activity
Studies have shown that GW583340 reduces colony formation in SCCF1 and CatMC cells.[5]

Furthermore, at concentrations of 2.5 and 7.5 μM, it has been shown to increase the

accumulation of reactive oxygen species (ROS) and induce apoptosis in SUM149 and SUM190

inflammatory breast cancer cells.[5]

Reversal of Multidrug Resistance
A significant therapeutic application of GW583340 is its ability to reverse multidrug resistance

(MDR) mediated by the ATP-binding cassette (ABC) transporters ABCG2 (breast cancer

resistance protein, BCRP) and ABCB1 (P-glycoprotein, P-gp).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17673607/
https://www.gsk.com/en-gb/media/press-releases/lapatinib-clinical-trial-update/
https://pubmed.ncbi.nlm.nih.gov/17673607/
https://www.gsk.com/en-gb/media/press-releases/lapatinib-clinical-trial-update/
https://www.gsk.com/en-gb/media/press-releases/lapatinib-clinical-trial-update/
https://www.gsk.com/en-gb/media/press-releases/lapatinib-clinical-trial-update/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Transporter Substrate
GW583340
Concentrati
on (µM)

Effect Reference

ABCG2-482-

R2, ABCG2-

482-T7

ABCG2 Mitoxantrone 5

Decreased

IC50 of

Mitoxantrone

[5]

ABCB1-

overexpressi

ng cells

ABCB1
[3H]-

paclitaxel
Not specified

Increased

intracellular

accumulation

ABCG2-

overexpressi

ng cells

ABCG2
[3H]-

mitoxantrone
5

Significantly

increased

intracellular

accumulation

[6]

These findings suggest that GW583340 can sensitize resistant cancer cells to conventional

chemotherapeutic agents by directly inhibiting the efflux function of these transporters.[4][5]

In Vivo Efficacy
Preclinical in vivo studies have corroborated the anti-tumor activity of GW583340. In a mouse

xenograft model, GW583340 was shown to inhibit tumor growth by 80%.[6]

Due to the lack of detailed published protocols for GW583340 in vivo studies, a general

workflow for a tumor xenograft study is provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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